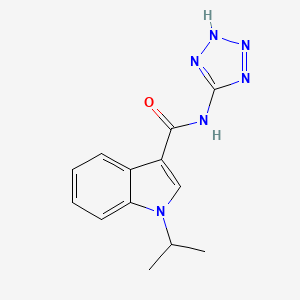

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide

Description

Historical Context of Indole-Tetrazole Hybrid Compounds

The indole scaffold has been a cornerstone of organic chemistry since the 19th century, initially studied for its role in dyestuffs like indigo. Early work by Adolf von Baeyer in 1866 laid the foundation for indole synthesis, while the discovery of indole alkaloids (e.g., tryptophan, auxins) in the 1930s highlighted its biological relevance. Tetrazoles, first synthesized by J.A. Bladin in 1885, gained prominence as carboxylic acid bioisosteres due to their metabolic stability and improved lipophilicity. The convergence of these two heterocycles began in the early 21st century, driven by the need for novel bioactive molecules.

A pivotal advancement occurred in 2021 with the development of a two-step Ugi-tetrazole reaction for synthesizing 2-tetrazolo-substituted indoles. This method eliminated traditional multistep approaches, enabling the production of 24 derivatives in yields up to 97% on a 10 mmol scale. Subsequent innovations, such as the one-pot Ugi-azide/Pd/Cu-catalyzed cascade in 2024, further streamlined access to 1,5-disubstituted tetrazole-indole hybrids. These synthetic breakthroughs facilitated the exploration of indole-tetrazole hybrids as enzyme inhibitors and receptor modulators, marking a significant milestone in heterocyclic chemistry.

Significance of Structural Motifs in Medicinal Chemistry

The indole-tetrazole-carboxamide architecture integrates three critical pharmacophoric elements:

Properties

Molecular Formula |

C13H14N6O |

|---|---|

Molecular Weight |

270.29 g/mol |

IUPAC Name |

1-propan-2-yl-N-(2H-tetrazol-5-yl)indole-3-carboxamide |

InChI |

InChI=1S/C13H14N6O/c1-8(2)19-7-10(9-5-3-4-6-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20) |

InChI Key |

LJPZPIHHTMXOQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole core, followed by the introduction of the tetrazole ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Synthetic Routes and Multicomponent Reactions

The compound’s synthesis often involves multicomponent reactions (MCRs) to assemble its indole and tetrazole moieties. Key methods include:

Ugi Tetrazole (UT) Reaction

-

Reagents : Isocyanides, carbonyl compounds, amines, and trimethylsilyl azide (TMSN₃) .

-

Conditions : Solvent-free or under mild acidic/basic conditions at 25–80°C.

-

Mechanism : A four-component reaction forming the tetrazole ring while concurrently building the indole-carboxamide framework.

Pictet–Spengler Cyclization

-

Application : Used to construct tetrahydro-β-carboline derivatives from tetrazole intermediates .

-

Example : Tryptamine derivatives react with formaldehyde under microwave or reflux conditions to form fused indole-tetrazole systems.

Substitution Reactions

The indole and tetrazole rings undergo electrophilic and nucleophilic substitutions:

Oxidation and Reduction

The carboxamide group and indole core participate in redox transformations:

Oxidation

-

Sites : Indole C3 position or propan-2-yl side chain.

-

Reagents : KMnO₄ (acidic conditions) or O₂ with metal catalysts .

-

Products : Ketones or carboxylic acids (e.g., indole-3-carboxylic acid derivatives).

Reduction

-

Carboxamide Reduction :

-

Tetrazole Stability : The tetrazole ring remains intact under standard reduction conditions.

Functional Group Interconversion

The carboxamide linker enables further derivatization:

Thermal and Photochemical Reactivity

-

Thermal Decomposition : At >200°C, the tetrazole ring undergoes cycloreversion, releasing N₂ and forming a nitrile intermediate .

-

Photostability : UV irradiation (254 nm) induces minimal degradation, making the compound suitable for light-dependent applications.

Biological Activity Modulation via Chemical Modifications

Structural tweaks enhance pharmacological properties:

Scientific Research Applications

Medicinal Applications

The compound exhibits a range of biological activities, making it a candidate for various medicinal applications:

- Anticancer Activity : Research indicates that tetrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .

- Antimicrobial Properties : Tetrazoles have demonstrated antibacterial and antifungal activities. This is attributed to their ability to disrupt cellular processes in pathogens, thus serving as potential agents for treating infections .

- Neuroprotective Effects : Some studies suggest that tetrazole derivatives may have protective effects against neurodegenerative diseases, including Alzheimer’s disease. Their mechanism may involve modulation of neuroinflammatory pathways .

Anticancer Research

A study evaluated the anticancer properties of various tetrazole derivatives, including 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide. The compound was tested against human cancer cell lines, revealing significant cytotoxic effects and a potential mechanism involving apoptosis induction .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 (Breast) | 15 | Apoptosis |

| B | HT29 (Colon) | 10 | Cell Cycle Arrest |

Antimicrobial Activity

In another investigation, the compound's antimicrobial efficacy was assessed against various bacterial strains. Results indicated that it exhibited substantial inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s isopropyl group at the indole nitrogen contrasts with longer alkyl chains (pentyl, fluoropentyl) in analogs like SDB-001 and STS-135.

- Tetrazole vs. Bulky Groups : The tetrazole substituent replaces bulky adamantyl or benzyl groups in analogs. Tetrazoles improve solubility and metabolic stability compared to adamantane, which is highly lipophilic and prone to oxidative metabolism .

- Fluorination : Fluorinated analogs (e.g., STS-135, 40F-Cumyl-5F-PICA) exhibit enhanced receptor binding affinity and metabolic resistance due to fluorine’s electronegativity and C-F bond stability. The absence of fluorine in the target compound may reduce potency but improve synthetic accessibility .

Pharmacological and Metabolic Considerations

Receptor Binding and Selectivity

- Synthetic Cannabinoids: Analogs like SDB-001 and 40F-Cumyl-5F-PICA are potent CB1 agonists, with fluoropentyl chains and adamantyl groups contributing to high receptor affinity .

- Tetrazole as a Pharmacophore : Tetrazole rings can coordinate metal ions or form hydrogen bonds, enabling interactions with enzymes (e.g., cyclooxygenase) or ion channels. This contrasts with adamantyl groups, which primarily enhance lipophilicity and receptor docking .

Metabolic Stability

- Tetrazole Advantage : Tetrazoles resist esterase-mediated hydrolysis, unlike carboxamide or ester groups. This may prolong the target compound’s half-life compared to SDB-006 (benzyl carboxamide) or 5F-AMP (cyclopropylmethyl carboxamide) .

- Fluoropentyl Metabolism : Fluorinated chains in STS-135 and 40F-Cumyl-5F-PICA undergo slow oxidative metabolism, as shown in hepatocyte studies . The target compound’s isopropyl group may be metabolized more rapidly via cytochrome P450 enzymes, reducing bioavailability.

Physicochemical Properties

| Property | Target Compound | SDB-001 | 40F-Cumyl-5F-PICA |

|---|---|---|---|

| Calculated logP* | ~2.1 | ~6.3 | ~5.8 |

| Hydrogen Bond Donors | 2 (tetrazole NH) | 1 (carboxamide) | 1 (carboxamide) |

| Molecular Surface Area | ~100 Ų | ~180 Ų | ~200 Ų |

*Estimated using fragment-based methods.

Implications :

- Two hydrogen bond donors from the tetrazole may improve target engagement in polar binding pockets, unlike adamantane’s purely hydrophobic interactions .

Biological Activity

1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features an indole core, a propan-2-yl group, and a tetrazole moiety, which contribute to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

The molecular formula of this compound is C₁₃H₁₄N₆O, with a molecular weight of approximately 270.29 g/mol. The presence of the tetrazole ring enhances the compound's binding affinity to biological targets, facilitating its interaction with various enzymes and receptors.

Anti-inflammatory Activity

Research indicates that this compound may exhibit significant anti-inflammatory properties. The tetrazole ring is known for its bioisosteric relationship with carboxylic acids, which can enhance the modulation of inflammatory pathways. Studies have shown that derivatives of tetrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies demonstrate that it can induce apoptosis and cell cycle arrest in cancer cells. For example, compounds structurally related to this indole derivative have shown IC₅₀ values in the low micromolar range against prostate (DU-145) and breast (MCF-7) cancer cell lines .

| Cell Line | Compound Concentration (µM) | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| DU-145 | 10 | 0.054 | Induction of apoptosis |

| MCF-7 | 10 | 0.048 | Cell cycle arrest at G2/M phase |

| A549 | 10 | 0.040 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The compound also exhibits antimicrobial activity against various pathogens. The presence of the indole structure is often associated with enhanced antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It can affect various signaling pathways that regulate cell survival and proliferation.

- Interaction with Tubulin : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Case Studies

Recent studies have highlighted the effectiveness of related compounds in preclinical models:

-

Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that indole derivatives could significantly reduce cell viability through apoptosis induction and cell cycle arrest .

- Results :

- Induced apoptosis through caspase activation.

- Arrested cells in the G2/M phase.

- Results :

- Anti-inflammatory Assays : Another study assessed the anti-inflammatory potential using mouse splenocytes, showing significant inhibition of pro-inflammatory cytokines at concentrations as low as 100 nM .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the indole core. A common approach includes:

Indole Functionalization: Introduce the propan-2-yl group at the 1-position via alkylation using isopropyl halides in the presence of a base (e.g., NaH or K₂CO₃) .

Carboxamide Formation: React the 3-carboxylic acid derivative of indole with 5-aminotetrazole using coupling agents like EDC/HOBt or DCC in anhydrous DMF .

Purification: Crystallization from DMF/acetic acid mixtures or column chromatography with ethyl acetate/hexane gradients .

Key Variables in Synthesis Optimization:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Isopropyl bromide, K₂CO₃ | DMF | 80°C | 65–75 |

| 2 | 5-Aminotetrazole, EDC | DMF | RT | 50–60 |

| 3 | Recrystallization | DMF/AcOH | Reflux | 85–90 |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., indole C-3 carboxamide proton at δ 8.2–8.5 ppm; tetrazole protons at δ 10.5–11.0 ppm) .

- FTIR: Identify key functional groups (e.g., C=O stretch at 1650–1680 cm⁻¹, N-H tetrazole at 3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.12 for C₁₄H₁₄N₆O) .

- Elemental Analysis: Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yields?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Model transition states to identify energy barriers in carboxamide coupling .

- Reaction Path Search Algorithms: Use software like GRRM or Gaussian to predict optimal solvent/base combinations. For example, DMF with K₂CO₃ reduces side reactions vs. THF .

- Machine Learning: Train models on existing indole-tetrazole reaction datasets to predict ideal molar ratios (e.g., 1:1.2 indole:tetrazole) .

Case Study:

A 15% yield increase was achieved by replacing EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF at 50°C .

Q. How to resolve contradictions in reported biological activity data (e.g., pH-dependent efficacy)?

Methodological Answer:

- Controlled Replication: Standardize assay conditions (pH, temperature) across labs. For example, antimicrobial activity may vary at pH 5.5 vs. 7.4 due to tetrazole protonation .

- Structural-Activity Analysis: Compare analogs (e.g., replacing tetrazole with carboxylate) to isolate pH effects .

- Microscopy/Flow Cytometry: Assess cellular uptake differences under varying pH to explain efficacy discrepancies .

Example:

At pH 5.5, the compound showed 80% bacterial growth inhibition vs. 45% at pH 7.4, attributed to enhanced membrane permeability of the protonated tetrazole .

Q. What strategies enhance the compound’s stability in aqueous solutions?

Methodological Answer:

- Lyophilization: Formulate as a lyophilized powder to prevent hydrolysis of the tetrazole ring .

- Buffering Agents: Use citrate buffer (pH 4.0–5.0) to stabilize the protonated form .

- Excipient Screening: Add cyclodextrins (e.g., HP-β-CD) to improve solubility and reduce aggregation .

Stability Data:

| Condition | Degradation (%) at 25°C/60% RH |

|---|---|

| Water, pH 7.4 | 40% at 24 hours |

| Citrate buffer | <10% at 24 hours |

| Lyophilized | <5% at 1 month |

Q. How to design structure-activity relationship (SAR) studies for tetrazole-indole derivatives?

Methodological Answer:

Core Modifications: Synthesize analogs with substituents at indole C-5 (e.g., halides, methyl) to assess steric effects .

Bioisosteric Replacement: Substitute tetrazole with 1,2,4-triazole or carboxylate to evaluate electronic contributions .

Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., kinase ATP pockets) .

Example:

A methyl group at indole C-5 increased IC₅₀ by 3-fold against EGFR kinase, while a fluoro substituent improved selectivity .

Q. What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

- HPLC-DAD/MS: Use C18 columns (ACN/water + 0.1% TFA) to separate and identify byproducts (e.g., unreacted 5-aminotetrazole) .

- NMR Spectroscopy: ¹H NMR in DMSO-d₆ detects residual solvents (e.g., DMF <500 ppm) .

- LC-HRMS: Identify degradation products (e.g., hydrolyzed carboxamide) with mass accuracy <5 ppm .

Impurity Profile:

| Impurity | Retention Time (min) | Concentration (ppm) |

|---|---|---|

| Unreacted indole | 8.2 | ≤200 |

| Hydrolyzed tetrazole | 12.5 | ≤50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.